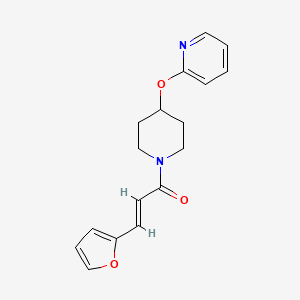

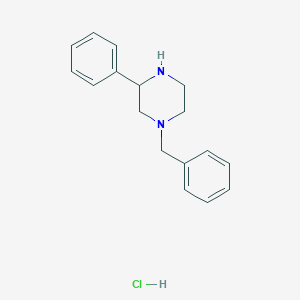

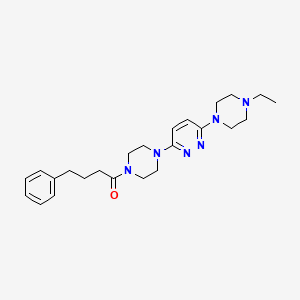

![molecular formula C15H14ClNO4S B2517020 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-43-6](/img/structure/B2517020.png)

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid is a derivative of benzoic acid with a sulfamoyl group and a chloro group attached to the benzene ring. It is structurally related to various sulfonamide compounds that have been studied for their potential pharmacological properties, particularly as carbonic anhydrase inhibitors with applications in treating conditions like glaucoma .

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives typically involves the reaction of benzenesulfonamide or chloro-substituted benzoic acid with other chemical entities such as carboxy-protected amino acids, dipeptides, or aromatic/heterocyclic sulfonamides . These reactions are designed to produce compounds with specific functional groups that can interact with biological targets, such as carbonic anhydrase enzymes.

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, related compounds exhibit interesting structural features. For instance, the molecule of a related compound, 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, contains nearly planar segments with the sulfonyl plane inclined at specific angles to other parts of the molecule . This inclination can affect the molecule's ability to interact with its biological targets.

Chemical Reactions Analysis

The chemical reactions involving sulfamoyl benzoic acid derivatives are crucial for their activity as carbonic anhydrase inhibitors. The introduction of various substituents through reactions with amino acids or sulfonamides can significantly alter the binding affinity of these compounds to different isozymes of carbonic anhydrase, which is essential for their pharmacological effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chloro and sulfamoyl groups. These groups can impact the solubility, acidity, and overall reactivity of the compound. Related compounds have been shown to form dimers and exhibit disorder in crystal structures, which can be indicative of the compound's behavior in solid-state and its potential interactions in biological systems . Additionally, the synthesis of related compounds has been optimized for industrial scale-up, demonstrating the practicality and potential for cost-effective production .

Applications De Recherche Scientifique

Application in Carbonic Anhydrase Inhibition

4-Chloro-3-sulfamoyl benzoic acid derivatives have shown potent inhibition of carbonic anhydrase isozymes CA II and IV, which are crucial in aqueous humor secretion within the eye. This suggests potential application as topical anti-glaucoma agents. These derivatives demonstrated good in vivo activity in normotensive and glaucomatous rabbits, indicating their potential effectiveness in treating glaucoma (Mincione et al., 2001).

Role in Polymer Chemistry

In polymer chemistry, derivatives of benzoic acid, such as 4-chloro-3-sulfamoyl benzoic acid, are often used in the synthesis of various compounds. For example, in the study of polymorphism and cocrystal salt formation, these compounds play a significant role in understanding the chemical properties and potential applications of various chemical compounds in industrial processes (Zhoujin et al., 2022).

Environmental Applications

Studies have investigated the degradation of antimicrobial compounds like 4-chloro-3,5-dimethylphenol in water, using advanced oxidation processes. This research is important for understanding the removal of potentially harmful substances from wastewater and natural water bodies (Li et al., 2020).

Chemical Synthesis Methods

The chemical synthesis of various benzoic acid derivatives, including 4-chloro-3-sulfamoyl benzoic acid, is a critical area of research in organic chemistry. Different synthesis methods and their efficiencies are explored to improve industrial processes and applications (Man-hua, 2005), (Hui-shuang, 2002).

Industrial Scale Production

The development of efficient industrial-scale processes for synthesizing key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a relative compound, is crucial for manufacturing therapeutic drugs like SGLT2 inhibitors. These processes aim for high yield, cost-effectiveness, and scalability, essential for commercial production (Zhang et al., 2022).

Environmental Degradation Studies

Studies on the environmental degradation of compounds like chlorimuron-ethyl by bacteria and the identification of biodegradation products are important for understanding the ecological impact and potential remediation strategies for these compounds (Li et al., 2016).

Mécanisme D'action

Mode of Action

It’s known that sulfamoyl benzoic acids often interact with their targets through hydrogen bonding and electrostatic interactions .

Biochemical Pathways

It’s possible that this compound could affect multiple pathways depending on its specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Propriétés

IUPAC Name |

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-13(10(9)2)17-22(20,21)14-8-11(15(18)19)6-7-12(14)16/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCPYUDYLUDHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

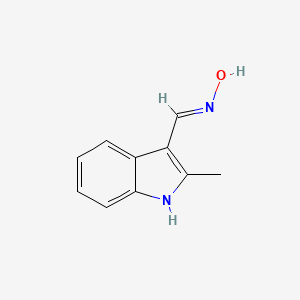

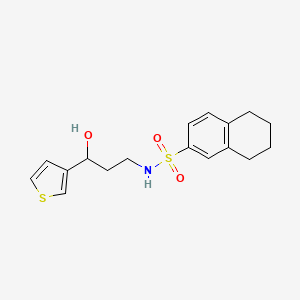

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

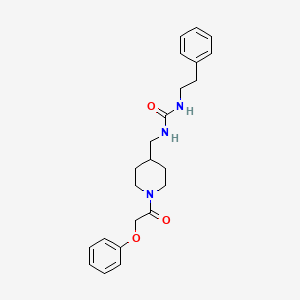

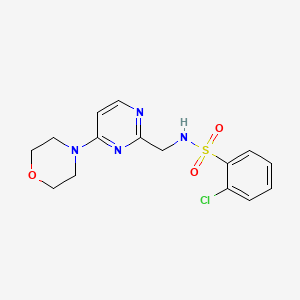

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

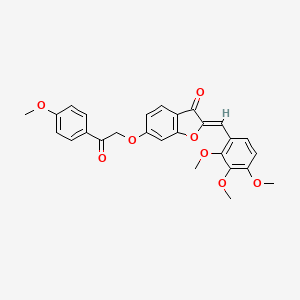

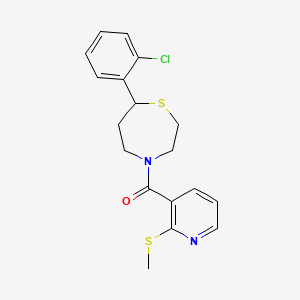

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

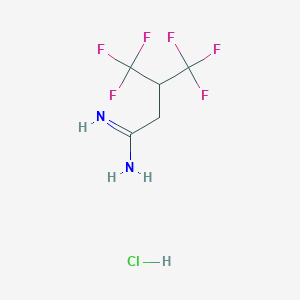

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)